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Compound of Interest

Compound Name: Tenofovir Disoproxil

Cat. No.: B15565758

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antiviral assays
with tenofovir disoproxil (TDF). Included are detailed protocols for evaluating its efficacy
against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), as well as for
assessing its cytotoxicity.

Tenofovir disoproxil is a prodrug of tenofovir, an acyclic nucleotide analog reverse-
transcriptase inhibitor (NtRTI).[1] Following administration, TDF is converted to tenofovir, which
is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (TFV-
DP).[2][3][4][5] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in the case
of HIV) and polymerase (for HBV), leading to the termination of the growing DNA chain and
suppression of viral replication.

Mechanism of Action: Intracellular Activation and
Viral Inhibition

The antiviral activity of tenofovir disoproxil is dependent on its intracellular conversion to the
active metabolite, tenofovir diphosphate. This process, along with its mechanism of viral
inhibition, is outlined below.
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Caption: Mechanism of action of tenofovir disoproxil.
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Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of tenofovir and its
prodrugs. These values can vary depending on the specific experimental conditions, including
the cell line, virus strain, and incubation time.

Table 1: Anti-HBV Activity of Tenofovir Disoproxil

Compound Cell Line ECso (M) Reference
Tenofovir Disoproxil
HepG2 2.2.15 0.02
Fumarate
Tenofovir HepG2 2.2.15 1.1

Table 2: Anti-HIV Activity of Tenofovir and its Prodrugs

Compound Cell Line Virus Strain ICs0 (UM) Reference
Tenofovir

_ - HIV-1 0.1
Diphosphate

Table 3: Cytotoxicity of Tenofovir

. Incubation
Compound Cell Line . CCso (pM) Reference
Time
Human Renal
Tenofovir Proximal Tubule 15 days >300
Cells (RPTECS)
Concentration-
) dependent
Tenofovir HK-2 24, 48, 72 hours ]
decrease in
viability

Experimental Protocols
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Detailed methodologies for key in vitro assays are provided below.

Protocol 1: Cell Viability (Cytotoxicity) Assay using MTT

This protocol outlines the determination of the 50% cytotoxic concentration (CCso) of tenofovir
disoproxil using an MTT assay, which measures cellular metabolic activity.

Materials:

o Target cell line (e.g., HepG2, MT-2, or PBMCs)

o Complete cell culture medium

o 96-well flat-bottom plates

o Tenofovir disoproxil (TDF)

e MTT solution (5 mg/mL in sterile PBS)

e Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)
o Multi-well spectrophotometer

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere
overnight.

e Drug Preparation: Prepare serial dilutions of TDF in complete culture medium.

e Drug Treatment: Remove the overnight culture medium from the cells and add the various
concentrations of TDF. Include wells with untreated cells as a control.

 Incubation: Incubate the plate for a period that mirrors the antiviral assay (e.g., 5-7 days).

o MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at
37°C, allowing for the formation of formazan crystals.
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» Solubilization: Add the solubilization solution to each well and gently pipette to dissolve the
formazan crystals.

e Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

» Data Analysis: Calculate the percentage of cell viability for each TDF concentration
compared to the untreated control and determine the CCso value using a dose-response
curve.

Protocol 2: In Vitro Anti-HIV Assay using p24 Antigen
ELISA

This protocol measures the inhibition of HIV-1 replication by quantifying the p24 capsid protein
in the culture supernatant.

Materials:

Human T-cell line (e.g., MT-2) or Peripheral Blood Mononuclear Cells (PBMCs)

Complete culture medium (supplemented with IL-2 for PBMCSs)

HIV-1 virus stock (e.g., HIV-111IB)

Tenofovir disoproxil (TDF)

96-well plates

HIV-1 p24 Antigen ELISA kit

Procedure:

e Cell Preparation: Seed MT-2 cells or PHA-stimulated PBMCs in a 96-well plate.
e Drug Treatment: Add serial dilutions of TDF to the wells.

« Infection: Infect the cells with a standardized amount of HIV-1. A multiplicity of infection (MOI)
of approximately 0.003 is often used for MT-2 cells.
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 Incubation: Incubate the cultures for 5-7 days to allow for viral replication.

» Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully
collect the supernatant.

e p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a
commercial ELISA kit, following the manufacturer's instructions.

o Data Analysis: Determine the concentration of TDF that inhibits viral replication by 50%
(ICs0) by plotting the percentage of p24 inhibition against the drug concentration.

Protocol 3: In Vitro Anti-HBV Assay using gPCR

This protocol determines the antiviral activity of TDF against HBV by quantifying the amount of
extracellular HBV DNA.

Materials:

HepAD38 cell line (a human hepatoblastoma cell line with tetracycline-regulatable HBV
replication)

o Complete culture medium without tetracycline

o Tenofovir disoproxil (TDF)

o 96-well plates

¢ DNA extraction kit

o HBV-specific primers and probes for g°PCR

e PCR instrument and reagents

Procedure:

e Cell Seeding: Seed HepAD38 cells in 96-well plates and incubate for 2 days.

 Induction of HBV Replication: Remove the medium and wash the cells. Add fresh medium
without tetracycline to induce HBV replication.
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e Drug Treatment: Add serial dilutions of TDF to the wells in duplicate.
¢ Incubation: Incubate the plates for 7 days.
o Supernatant Collection: Collect the culture supernatant containing extracellular HBV virions.

o DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction
kit.

o PCR: Quantify the HBV DNA using a real-time quantitative PCR (qPCR) assay with HBV-
specific primers and probes.

o Data Analysis: Calculate the 50% effective concentration (ECso) by analyzing the dose-
response curve of HBV DNA reduction versus TDF concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an in vitro antiviral assay
with tenofovir disoproxil.
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Caption: General workflow for in vitro antiviral assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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